molecular formula C13H11BrN2O4S B2843782 N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 349398-18-1

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No. B2843782
CAS RN: 349398-18-1
M. Wt: 371.21
InChI Key: YVOQQMKKABZDHX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and exhibits a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase enzymes are important for the regulation of pH and the transport of carbon dioxide in the body. N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide binds to the active site of carbonic anhydrase enzymes, preventing them from carrying out their normal function. This inhibition of carbonic anhydrase activity has been shown to have a range of physiological effects, including the regulation of blood pH and the reduction of intraocular pressure.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase enzymes, which are important for the regulation of pH and the transport of carbon dioxide in the body. This inhibition has been shown to reduce intraocular pressure, making N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide a potential treatment for glaucoma. N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with a high yield. It has also been extensively studied, making it a well-characterized compound. However, one limitation of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide is that it is not very water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide. One potential direction is the development of new synthesis methods that can produce N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide with an even higher yield. Another direction is the investigation of the potential use of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide as a treatment for glaucoma and other inflammatory diseases. Additionally, the mechanism of action of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide could be further studied to gain a better understanding of its effects on carbonic anhydrase enzymes and other physiological processes.

Synthesis Methods

Several methods have been developed for the synthesis of N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide. One of the most commonly used methods involves the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. This reaction produces N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide as a white solid with a high yield. Other methods include the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl azide, or the reaction of 4-bromo-2-methylaniline with 2-nitrobenzenesulfonyl isocyanate. These methods have also been shown to produce N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide with a high yield.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has been extensively studied for its potential use in scientific research. It has been found to have a unique mechanism of action that involves binding to the active site of carbonic anhydrase enzymes. This binding results in the inhibition of carbonic anhydrase activity, which is important for a range of physiological processes. N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide has been used in a variety of research fields, including biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-8-10(14)6-7-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOQQMKKABZDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-nitrobenzenesulfonamide

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